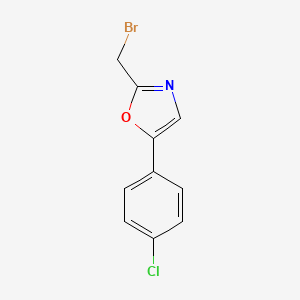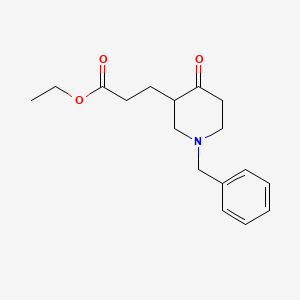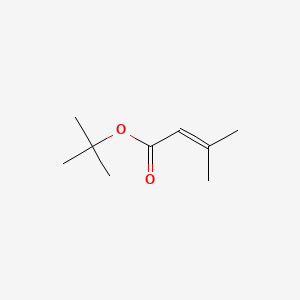
Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of L-alanine, an amino acid, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is valuable for its role in protecting amino groups during chemical reactions, preventing unwanted side reactions and allowing for more controlled and selective synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate typically involves the protection of the amino group of L-alanine using di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction proceeds as follows:
Protection of the Amino Group: L-alanine is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This results in the formation of N-(tert-butoxycarbonyl)-L-alanine.
Methylation: The protected amino group is then methylated using a methylating agent like methyl iodide in the presence of a base.
Benzylation: Finally, the carboxyl group of the methylated product is esterified with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate undergoes several types of chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Hydrolysis: The benzyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Sodium hydroxide (NaOH) in water or hydrochloric acid (HCl) in methanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Free Amine: Obtained after Boc deprotection.
Carboxylic Acid: Obtained after ester hydrolysis.
Substituted Derivatives: Obtained after nucleophilic substitution reactions.
科学研究应用
Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors and other bioactive compounds.
Bioconjugation: Utilized in the modification of biomolecules for various biological studies.
Material Science: Applied in the synthesis of functionalized materials and polymers.
作用机制
The primary mechanism of action of Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic and neutral conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions. The benzyl ester group can also be hydrolyzed to yield the free carboxylic acid, providing additional versatility in synthetic applications.
相似化合物的比较
Similar Compounds
N-(tert-butoxycarbonyl)-L-alanine: Similar in structure but lacks the benzyl ester and methyl groups.
Benzyl N-(tert-butoxycarbonyl)-L-aspartate: Contains an additional carboxyl group compared to Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate.
N-(tert-butoxycarbonyl)-N-methyl-L-alanine: Lacks the benzyl ester group.
Uniqueness
This compound is unique due to its combination of the Boc protecting group, methylation, and benzyl esterification. This combination provides enhanced stability and versatility in synthetic applications, making it a valuable compound in organic synthesis and medicinal chemistry.
属性
分子式 |
C16H23NO4 |
|---|---|
分子量 |
293.36 g/mol |
IUPAC 名称 |
benzyl (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C16H23NO4/c1-12(17(5)15(19)21-16(2,3)4)14(18)20-11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3/t12-/m0/s1 |
InChI 键 |
MQIVXQDASSKGNX-LBPRGKRZSA-N |
手性 SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)N(C)C(=O)OC(C)(C)C |
规范 SMILES |
CC(C(=O)OCC1=CC=CC=C1)N(C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Difluoro-4-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B15201281.png)
![methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate](/img/structure/B15201304.png)
![5-Benzyl-2-(4-methoxybenzyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B15201312.png)




![1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoropentan-2-ol](/img/structure/B15201346.png)






